N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide
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Overview
Description
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol This compound features a cyclopentane ring attached to a carboximidamide group, with a thiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of cyclopentanecarboxylic acid with thiophen-2-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboximidamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-3-ylmethyl)cyclopentanecarboximidamide
- N-(furan-2-ylmethyl)cyclopentanecarboximidamide
- N-(pyridin-2-ylmethyl)cyclopentanecarboximidamide
Uniqueness
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide |
InChI |
InChI=1S/C11H16N2S/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13) |
InChI Key |
HYQBTRXTFGFWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CS2)N |
Origin of Product |
United States |
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